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  • Product: 1-(1H-Indol-3-ylmethyl)-3-piperidinol
  • CAS: 331976-99-9

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol

An In-depth Technical Guide to the Chemical Structure Analysis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol Executive Summary This guide provides a comprehensive framework for the structural elucidation of 1-(1H-Indol-3-ylme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol

Executive Summary

This guide provides a comprehensive framework for the structural elucidation of 1-(1H-Indol-3-ylmethyl)-3-piperidinol, a heterocyclic compound featuring both an indole and a piperidine scaffold. Such molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these rings.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a narrative built on validated analytical principles. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. The core techniques discussed—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—are presented as an integrated system for unambiguous structure confirmation and purity assessment.

Compound Profile: 1-(1H-Indol-3-ylmethyl)-3-piperidinol

A thorough analysis begins with an understanding of the molecule's fundamental characteristics. The structure combines a nucleophilic indole ring, susceptible to electrophilic substitution at the C3 position, with a saturated piperidine ring, which introduces basicity and defined stereochemistry.[1] The hydroxyl group on the piperidine ring adds a potential site for further functionalization and influences the molecule's polarity.

PropertyValueSource / Method
Molecular Formula C₁₄H₁₈N₂OCalculated
Molecular Weight 230.31 g/mol Calculated[3]
Core Scaffolds Indole, PiperidineVisual Inspection
Key Functional Groups Secondary Amine (Indole), Tertiary Amine (Piperidine), AlcoholVisual Inspection
Predicted Properties Basic (due to piperidine nitrogen), UV-active (due to indole chromophore)Inferred from literature[4]

Part 1: The Integrated Structural Elucidation Workflow

The definitive characterization of a novel or synthesized molecule is not a linear process but an integrated workflow where each technique provides complementary information. Mass spectrometry offers mass and fragmentation data, NMR spectroscopy reveals the precise atomic connectivity and stereochemistry, and chromatography confirms purity and allows for isolation.

G cluster_0 Primary Analysis cluster_1 Structural Hypothesis cluster_2 Confirmation & Finalization Sample Sample Acquisition (Synthesis Product) Purity Purity Assessment (HPLC, TLC) Sample->Purity Initial Check MS Mass Spectrometry (LC-MS/MS) Purity->MS Pure Sample (>95%) NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Pure Sample (>95%) Integration Data Integration & Structure Confirmation MS->Integration Mass & Fragmentation NMR->Integration Connectivity & Stereochemistry Report Final Report & Characterization Data Integration->Report

Caption: Integrated workflow for structural elucidation.

Part 2: Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is the first-line technique for confirming the molecular weight of the target compound and gaining initial structural insights through fragmentation analysis. For a molecule like 1-(1H-Indol-3-ylmethyl)-3-piperidinol, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its soft ionization nature, which readily protonates the analyte to form the [M+H]⁺ ion.

Causality in Experimental Design
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is selected over direct infusion. The preceding chromatographic separation ensures that the mass spectrum is obtained from a pure peak, preventing misinterpretation due to impurities or byproducts.

  • Ionization Mode: ESI in positive mode is chosen because the piperidine nitrogen is a ready site for protonation, leading to a strong signal for the [M+H]⁺ ion.

  • Analysis Mode: Tandem MS (MS/MS) is crucial. After isolating the [M+H]⁺ parent ion (m/z 231.15), collision-induced dissociation (CID) is applied. The resulting fragmentation pattern is a structural fingerprint, revealing the weakest bonds and most stable fragments.

Predicted Fragmentation Pathway

The most probable fragmentation will occur at the benzylic C-C bond between the indole and piperidine moieties, as this leads to the formation of a highly stable, resonance-delocalized indolyl cation.

G parent [M+H]⁺ m/z 231.15 frag1 Indolylmethyl Cation m/z 130.07 parent->frag1 Benzylic Cleavage frag2 Piperidinol Fragment m/z 101.08 parent->frag2 Benzylic Cleavage frag3 Loss of H₂O from Piperidinol m/z 83.07 frag2->frag3 Dehydration

Caption: Predicted ESI-MS/MS fragmentation pathway.

The detection of a strong signal at m/z 130 is highly characteristic of 3-substituted indoles.[5] Further fragmentation of the piperidinol ring, such as a loss of water (18 Da) from the protonated piperidinol fragment, can also provide confirmatory evidence.[6]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid ensures the analyte remains protonated.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization: ESI, Positive Mode.

    • Scan Mode: Full Scan (m/z 50-500) to find the parent ion, followed by a targeted MS/MS scan of m/z 231.15.

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

  • Data Analysis: Verify the presence of the [M+H]⁺ ion at m/z 231.15 (within 5 ppm accuracy for high-resolution MS). Analyze the MS/MS spectrum for key fragments, particularly the m/z 130.07 ion.[5][6]

Part 3: NMR Spectroscopy for Unambiguous Structure Confirmation

While MS provides the mass, NMR spectroscopy provides the definitive atomic-level blueprint of the molecule. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, every proton and carbon is assigned, and their connectivity is established.

Causality in Experimental Design
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, C=O, etc.).

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which is critical for mapping out the spin systems in the piperidine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the indole and piperidine fragments across the non-protonated quaternary carbons and the tertiary nitrogen.

Predicted NMR Spectral Features
Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations (HMBC)
Indole NH 10.5 - 11.5 (broad s)-To C2, C3, C3a, C7a
Indole H2 ~7.2 (s)~122To C3, C3a, C7a
Indole H4-H7 7.0 - 7.8 (m)111 - 127Standard aromatic correlations
Methylene Bridge (-CH₂-) ~3.7 (s)~53To Indole C3, Piperidine C2, C6
Piperidine H3 (CH-OH) ~3.5 (m)~67To C2, C4, C5
Piperidine H2, H6 (N-CH₂) 2.0 - 3.0 (m)~52, ~59To Methylene Bridge Carbon
Piperidine H4, H5 (-CH₂-) 1.4 - 1.9 (m)~25, ~31To C3, C6

Note: Shifts are estimates based on typical values for indole and N-substituted piperidine scaffolds and can vary with solvent and concentration.[7][8][9]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are visible.

  • Acquisition:

    • Perform standard ¹H, ¹³C{¹H}, and DEPT-135 experiments on a >400 MHz spectrometer.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Ensure sufficient resolution in both dimensions.

  • Data Processing & Interpretation:

    • Process all spectra using appropriate window functions, Fourier transformation, and phase/baseline correction.

    • Step 1: Assign the distinct aromatic protons of the indole ring and the broad NH singlet.

    • Step 2: Use the COSY spectrum to "walk around" the piperidine ring, connecting H2->H3->H4->H5->H6.

    • Step 3: Use the HSQC spectrum to assign the carbon attached to each proton identified in the previous steps.

    • Step 4: Use the HMBC spectrum for the crucial connections. A correlation from the methylene bridge protons (~3.7 ppm) to the indole C3 carbon confirms the point of attachment. Correlations from these same protons to the piperidine C2 and C6 carbons confirm the N-alkylation.

G cluster_0 1D Spectra cluster_1 2D Spectra cluster_2 Interpretation H1 Acquire ¹H Spectrum C13 Acquire ¹³C/DEPT Spectra AssignH Assign Proton Spin Systems H1->AssignH AssignC Assign Carbons via HSQC C13->AssignC COSY Acquire COSY HSQC Acquire HSQC COSY->AssignH HMBC Acquire HMBC HSQC->AssignC Connect Connect Fragments via HMBC HMBC->Connect AssignH->AssignC AssignC->Connect Final Final Structure Assignment Connect->Final

Caption: Systematic workflow for NMR data interpretation.

Part 4: Chromatographic Analysis for Purity and Isolation

Chromatographic methods are indispensable for assessing the purity of the final compound and for purification if necessary.[10] For a moderately polar, basic compound like 1-(1H-Indol-3-ylmethyl)-3-piperidinol, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique.

Causality in Method Development
  • Stationary Phase: A C18 column is the workhorse for RP-HPLC, providing excellent retention for the nonpolar indole moiety.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to ensure elution.

  • Mobile Phase Additive: The addition of 0.1% trifluoroacetic acid (TFA) or formic acid is critical. It serves two purposes: 1) It protonates the basic piperidine nitrogen, ensuring a single ionic state and preventing severe peak tailing. 2) It provides a source of protons for ESI-MS if used as a detector.

  • Detection: The indole ring possesses a strong UV chromophore.[4] A photodiode array (PDA) detector is ideal, allowing for monitoring at multiple wavelengths (typically ~220 nm and ~280 nm for indoles) and for checking peak purity spectrally.[11]

Experimental Protocol: RP-HPLC Purity Assessment
  • System Preparation: Use an HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 280 nm.

    • Gradient: 10% to 90% B over 20 minutes.

  • Analysis: Integrate the peak area of the main component. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is typically required for biological screening and further studies.

Conclusion: Synthesizing the Data

The structural elucidation of 1-(1H-Indol-3-ylmethyl)-3-piperidinol is a self-validating process when these core techniques are integrated. HPLC-PDA confirms the sample is >95% pure and has a UV spectrum consistent with an indole. High-resolution LC-MS provides an exact mass that matches the molecular formula C₁₄H₁₈N₂O and an MS/MS fragmentation pattern showing the characteristic m/z 130 ion. Finally, a complete set of 1D and 2D NMR data allows for the unambiguous assignment of every atom and their connectivity, confirming the proposed structure. This multi-faceted analytical approach provides the highest degree of confidence required for publication, patenting, and advancement into drug development pipelines.

References

  • Felton, J. S. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
  • Lakshmipriya, M., & Kokilambigai, S. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
  • Luo, M., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.
  • Zhu, J., et al. (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed.
  • (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University.
  • (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate.
  • Hong, B., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic.
  • (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • Wikipedia. (n.d.). Piperidine.
  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC.
  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI.
  • PubChem. (n.d.). 3-[(1H-indol-6-yl)methyl]piperidin-3-ol.
  • (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC.
  • (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile.
  • (n.d.). Synthesis of 4-(piperidin-3-yl)-1H-indole. PrepChem.com.
  • (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC.
  • (2018). Synthesis and Anticancer Activity of 1-( 1H -Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione Derivatives. ResearchGate.

Sources

Exploratory

Technical Guide: Role of 1-(1H-Indol-3-ylmethyl)-3-piperidinol as a Pharmaceutical Intermediate

[1][2][3] Executive Summary 1-(1H-Indol-3-ylmethyl)-3-piperidinol (CAS: 331976-99-9) is a high-value pharmaceutical intermediate characterized by the fusion of two privileged pharmacophores: the indole ring and the 3-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

1-(1H-Indol-3-ylmethyl)-3-piperidinol (CAS: 331976-99-9) is a high-value pharmaceutical intermediate characterized by the fusion of two privileged pharmacophores: the indole ring and the 3-hydroxypiperidine moiety.[1][2][3] This bifunctional scaffold serves as a critical building block in the synthesis of Central Nervous System (CNS) agents, particularly those targeting G-Protein Coupled Receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.[1][2][3] Its structural versatility allows for the development of diverse therapeutic candidates, ranging from antipsychotics and antidepressants to potential kinase inhibitors.[1][2][3] This guide details the chemical profile, synthetic pathways, and strategic applications of this intermediate in modern drug discovery.[1][2][3]

Chemical Profile & Pharmacophore Analysis[1][2][3]

Structural Identity[1][2][3]
  • Chemical Name: 1-(1H-Indol-3-ylmethyl)-3-piperidinol[1][2][3][4]

  • CAS Number: 331976-99-9[1][2][3][4]

  • Molecular Formula: C₁₄H₁₈N₂O[1][2][3]

  • Molecular Weight: 230.31 g/mol [1][2][3]

  • Key Functional Groups:

    • Indole (C3-linked): Provides π-stacking interactions and hydrogen bond donor capability (NH), critical for receptor binding pockets (e.g., 5-HT receptors).[1][2][3]

    • Piperidine Nitrogen (Tertiary Amine): Acts as a proton acceptor at physiological pH, mimicking the basic nitrogen found in endogenous neurotransmitters.[1][2][3]

    • Secondary Alcohol (C3-OH): A versatile handle for further derivatization (esterification, etherification) or for hydrogen bonding interactions within the active site.[1][2][3]

Physicochemical Properties
PropertyValue (Approx.)Significance
Appearance Off-white to pale yellow solidPurity indicator; oxidation sensitive.[1][2][3]
LogP 1.8 - 2.2Favorable lipophilicity for CNS penetration (Blood-Brain Barrier).[1][2][3]
pKa (Piperidine N) ~9.0Ensures protonation at physiological pH, essential for ionic bonding with Asp residues in GPCRs.[1][2][3]
Solubility DMSO, Methanol, DCMCompatible with standard organic synthesis workflows.[1][2][3]

Synthetic Pathways (Preparation)[1][2][3][5][6][7]

The industrial synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol typically employs a Reductive Amination strategy, which is favored for its atom economy and scalability.[1][2][3]

Core Synthesis Protocol

Reaction: Condensation of Indole-3-carboxaldehyde with 3-Hydroxypiperidine followed by reduction.[1][2][3]

  • Imine Formation:

    • Reagents: Indole-3-carboxaldehyde (1.0 eq), 3-Hydroxypiperidine (1.1 eq).[1][2][3]

    • Solvent: Methanol or Dichloromethane (DCM).[1][2][3]

    • Conditions: Stir at Room Temperature (RT) for 2-4 hours. The formation of the imine intermediate is often indicated by a color change.[1][2][3]

    • Note: Dehydrating agents (e.g., MgSO₄) may be added to drive equilibrium, though often unnecessary in MeOH.[1][2][3]

  • Reduction:

    • Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄).[1][2][3] STAB is preferred for better chemoselectivity (avoids reducing the indole double bond).[1][2][3]

    • Conditions: Add reducing agent portion-wise at 0°C, then warm to RT. Stir for 12-16 hours.

    • Quench: Saturated NaHCO₃ solution.

  • Workup & Purification:

    • Extract with DCM or Ethyl Acetate.[1][2][3]

    • Wash with brine, dry over Na₂SO₄.[1][2][3]

    • Purification: Recrystallization (Ethanol/Hexane) or Column Chromatography (DCM/MeOH) to remove unreacted aldehyde.[1][2][3]

Synthetic Workflow Diagram

SynthesisPath IndoleCHO Indole-3-carboxaldehyde Imine Imine Intermediate IndoleCHO->Imine Condensation (MeOH, RT) PipOH 3-Hydroxypiperidine PipOH->Imine Product 1-(1H-Indol-3-ylmethyl)-3-piperidinol (CAS: 331976-99-9) Imine->Product Reduction (NaBH(OAc)3)

Caption: One-pot reductive amination pathway for the synthesis of the target intermediate.

Pharmaceutical Applications & Downstream Synthesis[1][2][3][6][8]

This intermediate is a "privileged scaffold" in medicinal chemistry, meaning its core structure is statistically likely to bind to diverse biological targets.[1][2][3]

GPCR Ligand Development (Serotonin & Dopamine)

The indole-ethyl-amine motif (tryptamine) is the endogenous ligand for serotonin receptors.[1][2][3] By constraining the nitrogen in a piperidine ring and adding a hydroxyl group, this intermediate offers:

  • Rigidity: Reduces entropic penalty upon binding.[1][2][3]

  • Selectivity: The 3-OH group allows for specific hydrogen bonds that can differentiate between 5-HT receptor subtypes (e.g., 5-HT1A vs. 5-HT2A).[1][2][3]

  • Derivatization: The -OH can be converted to esters, carbamates, or ethers to extend the molecule into hydrophobic pockets of the receptor.[1][2][3]

Target Classes:

  • Antipsychotics: Dopamine D2/Serotonin 5-HT2A modulators.[1][2][3]

  • Antidepressants: Serotonin Reuptake Inhibitors (SRI) with receptor modulation activity.[1][2][3]

Library Synthesis for Drug Discovery

The secondary alcohol serves as a "diversity point" for parallel synthesis.[1][2][3]

  • Esterification: Reaction with various carboxylic acids to generate a library of esters.[1][2][3]

  • Etherification: Williamson ether synthesis or Mitsunobu reaction to attach aromatic rings.[1][2][3]

  • Oxidation: Conversion to the ketone (1-(1H-Indol-3-ylmethyl)-3-piperidinone) followed by reductive amination with diverse amines.[1][2][3]

Derivatization Logic Diagram

Derivatization Core 1-(1H-Indol-3-ylmethyl)-3-piperidinol (Core Scaffold) Ester Esters (Prodrugs/Lipophilicity) Core->Ester Acylation (R-COCl) Ether Ethers (Receptor Specificity) Core->Ether Alkylation (R-X / NaH) Ketone Ketone Intermediate Core->Ketone Swern Oxidation Amines 3-Amino Derivatives (High Affinity Ligands) Ketone->Amines Reductive Amination (R-NH2)

Caption: Strategic functionalization of the 3-hydroxyl group to generate diverse chemical libraries.

Quality Control & Analytics

Ensuring the purity of this intermediate is critical, as impurities (e.g., unreacted aldehyde) can react downstream.[1][2][3]

Specification Guidelines
TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0%
Identification 1H-NMR (DMSO-d6)Conforms to structure (Indole protons: 6.9-7.6 ppm; CH2 bridge: ~3.6 ppm).[1][2][3]
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits.[1][2][3]
Impurity Profile[1][2][3]
  • Impurity A: Indole-3-carboxaldehyde (Starting material).[1][2][3]

  • Impurity B: 3-Hydroxypiperidine (Starting material).[1][2][3][5][6]

  • Impurity C: Bis-alkylated species (Over-alkylation of piperidine - unlikely due to steric hindrance but possible).[1][2][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3][7] Potential sensitizer due to the indole moiety.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, lab coat.[1][2][3] Use in a fume hood to avoid inhalation of dust.[1][2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The indole ring is susceptible to oxidation (browning) upon prolonged exposure to air and light.[1][2][3]

References

  • PubChem. Compound Summary for CID 15389443 (Related Structure). National Library of Medicine (US).[1][2][3] Available at: [Link][1][2][3]

  • RSC Medicinal Chemistry. Indole-based scaffolds in drug discovery.[1][2][3] Royal Society of Chemistry.[1][2][3][8] (General Reference for Indole-Piperidine utility). Available at: [Link][1][3]

Sources

Foundational

The N-Substituted 3-Piperidinol Esters: A Technical Retrospective on the "Ditran" Series

Topic: History and Discovery of N-Substituted 3-Piperidinol Derivatives Content Type: Technical Whitepaper / Retrospective Guide Audience: Medicinal Chemists, Pharmacologists, and Defense Researchers Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of N-Substituted 3-Piperidinol Derivatives Content Type: Technical Whitepaper / Retrospective Guide Audience: Medicinal Chemists, Pharmacologists, and Defense Researchers

Executive Summary

The N-substituted 3-piperidinol esters represent a pivotal yet controversial chapter in 20th-century psychopharmacology. Originally synthesized in the 1950s by Lakeside Laboratories as potential antispasmodics, these compounds—most notably JB-318 , JB-336 , and the mixture JB-329 (Ditran) —were found to possess potent psychotomimetic properties. They became central to the US Army Edgewood Arsenal’s search for non-lethal incapacitating agents (the "psychochemical" program) alongside the quinuclidine analog BZ (3-quinuclidinyl benzilate).

This guide deconstructs the synthetic evolution, structure-activity relationships (SAR), and pharmacological mechanisms of this scaffold, providing a rigorous technical analysis for modern researchers.

Historical Genesis: The Lakeside Era

The discovery of these agents was serendipitous. In the early 1950s, John H. Biel and his team at Lakeside Laboratories (Milwaukee, Wisconsin) were synthesizing piperidine-based glycolates, aiming to improve upon the antispasmodic profile of atropine.

Simultaneously, L.G. Abood and A.M. Ostfeld were investigating the neuropharmacology of these new esters. They observed that while the quaternary ammonium salts (which cannot cross the blood-brain barrier) were effective peripheral antispasmodics, the tertiary amines caused profound behavioral changes.

  • The Pivot: Clinical reports in 1958-1959 described "atropine-like" delirium, hallucinations, and cognitive fragmentation. This caught the attention of the US Army Chemical Corps, leading to the classification of these agents as "psychotomimetics" rather than mere side-effect-prone therapeutics.

Structural Chemistry & Key Compounds

The core scaffold consists of a piperidine ring hydroxylated at the 3-position, N-substituted with a lower alkyl group, and esterified with a bulky glycolic acid (often benzilic acid or phenylcycloalkylglycolic acid).

Table 1: The "JB" Series Nomenclature
Code NameChemical NameN-SubstituentEster MoietyPrimary Use (Historical)
JB-318 N-ethyl-3-piperidyl benzilateEthylBenzilatePsychotomimetic research
JB-336 N-methyl-3-piperidyl benzilateMethylBenzilatePotent hallucinogen / Incapacitant
JB-329 Ditran (Mixture)EthylPhenylcyclopentylglycolate (70%) & Phenylcyclohexylglycolate (30%)Clinical antidepressant (briefly); Incapacitating agent
BZ 3-Quinuclidinyl benzilate(Quinuclidine)BenzilateMilitary Incapacitant (Standard)

Note: While BZ is structurally distinct (quinuclidine vs. piperidine), the pharmacophore overlap is near-total. The 3-piperidinol esters are often considered "open-ring" analogs of the quinuclidinyl esters.

Synthetic Pathways: The Biel Protocol

The synthesis developed by Biel et al. (1959, 1961) relies on a transesterification route, which avoids the harsh conditions of acid chloride synthesis that can degrade sensitive glycolic moieties.

Visualizing the Synthesis

The following diagram outlines the historical industrial route used to produce JB-336 and its analogs.

BielSynthesis Start 3-Hydroxypyridine Step1 Hydrogenation (H2, PtO2, HCl) Start->Step1 Inter1 3-Piperidinol (HCl Salt) Step1->Inter1 Step2 N-Alkylation (R-X, K2CO3) Inter1->Step2 Inter2 N-Alkyl-3-piperidinol Step2->Inter2 Step3 Transesterification (Methyl Benzilate, NaOMe) Inter2->Step3 Final N-Alkyl-3-piperidyl Benzilate (Base) Step3->Final - MeOH

Figure 1: The Biel synthetic pathway for N-substituted 3-piperidyl glycolates.

Detailed Experimental Protocol (Historical Reconstruction)

Based on Biel et al., J. Org. Chem. 24, 286 (1959).

Phase A: Synthesis of N-Methyl-3-piperidinol

  • Hydrogenation: 3-Hydroxypyridine is hydrogenated in ethanol using a Platinum Oxide (Adams' catalyst) or Rhodium on Alumina catalyst at 3-4 atm pressure.

  • Alkylation: The resulting 3-piperidinol is reacted with formic acid and formaldehyde (Eschweiler-Clarke methylation) or methyl iodide/potassium carbonate to yield N-methyl-3-piperidinol.

    • Boiling Point: ~70°C at 12 mmHg.

Phase B: Transesterification (The Critical Step) This method is preferred over the acid chloride route to prevent racemization or elimination of the hydroxyl group on the benzilic acid.

  • Reagents:

    • 0.1 mol N-methyl-3-piperidinol.

    • 0.1 mol Methyl Benzilate (or Methyl Phenylcyclopentylglycolate for Ditran).

    • Catalytic Sodium Methoxide (NaOMe) or Sodium Hydride (NaH).

    • Solvent: n-Heptane (anhydrous).

  • Procedure:

    • Combine reactants in n-heptane (500 mL) in a flask equipped with a Dean-Stark trap or a tall fractionating column.

    • Add a small piece of sodium (or NaOMe) to catalyze the reaction.

    • Reflux vigorously. The reaction is driven by the azeotropic removal of methanol.

    • Continue reflux (typically 8–12 hours) until the theoretical amount of methanol has been collected in the trap.

  • Workup:

    • Cool the solution. Wash with water to remove the catalyst.

    • Extract the organic layer with dilute Hydrochloric Acid (HCl).

    • The product precipitates as the hydrochloride salt. Recrystallize from isopropanol/ether.

Structure-Activity Relationships (SAR)

The potency of these compounds as anticholinergic hallucinogens relies on specific steric and electronic features, often summarized as the "Abood-Biel Rule."

The Pharmacophore Diagram

SAR_Logic Core 3-Piperidinol Core N_Sub N-Substituent Core->N_Sub Ester Ester Linkage Core->Ester Acid Acid Moiety Core->Acid Potency Psychotomimetic Potency N_Sub->Potency Methyl/Ethyl > Propyl Ester->Potency 3-position > 4-position Acid->Potency Benzilate/Cycloalkyl (Bulky/Lipophilic) Stereo Stereochemistry (R) > (S) Stereo->Potency

Figure 2: Structural determinants of potency in the piperidinol glycolate series.

Key SAR Findings
  • Ring Position: Esters at the 3-position are significantly more potent psychotomimetics than those at the 2- or 4-positions. The 4-piperidinol analogs (related to meperidine synthesis) tend to have higher analgesic or purely spasmolytic activity but lower central anticholinergic toxicity.

  • N-Substitution:

    • Methyl (JB-336): High central potency, rapid onset.

    • Ethyl (JB-318): Slightly longer duration, high potency.

    • Propyl/Butyl: Potency drops largely due to steric hindrance preventing receptor fit.

  • The Acid Moiety: A hydroxyl group alpha to the carboxyl (glycolate) is essential. The acid must be bulky (diphenyl, phenylcyclopentyl). Unsubstituted acetates are inactive as psychotomimetics.

Pharmacological Mechanism: The Anticholinergic Toxidrome

JB-336 and Ditran act as competitive antagonists at muscarinic acetylcholine receptors (mAChR) , specifically with high affinity for M1 (cortical) and M4 subtypes.

  • Central Effects: Blockade of M1 receptors in the cortex and hippocampus disrupts cognitive processing and memory. This results in "true hallucinations" (inability to distinguish hallucination from reality), delirium, and amnesia.

  • Peripheral Effects: Blockade of M2/M3 receptors leads to the classic anticholinergic toxidrome:

    • Mydriasis (dilated pupils)

    • Xerostomia (dry mouth)

    • Tachycardia

    • Hyperthermia (inhibition of sweating)

Self-Validating Safety Note: In experimental settings, the administration of physostigmine (an acetylcholinesterase inhibitor) can reverse the effects, confirming the cholinergic mechanism.

References

  • Biel, J. H., et al. (1961). "Cholinergics and Anticholinergics."[1] Journal of Organic Chemistry, 26(10), 4096–4103.

  • Abood, L. G., Ostfeld, A. M., & Biel, J. H. (1958). "A New Group of Psychotomimetic Agents." Proceedings of the Society for Experimental Biology and Medicine, 97(2), 483–486.

  • Biel, J. H., et al. (1959). "Antispasmodics. IV. Derivatives of N-substituted-3-piperidols." Journal of Organic Chemistry, 24(3), 286-289.

  • Ketchum, J. S. (2006). Chemical Warfare Secrets Almost Forgotten. Westview Press. (Historical reference on Edgewood Arsenal and Ditran/BZ testing).
  • Ostfeld, A. M., & Arguete, A. (1962). "Central Nervous System Effects of Hyoscine and N-Ethyl-3-Piperidyl Benzilate." Journal of Pharmacology and Experimental Therapeutics, 137(2), 133-139.

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol

This response adheres to the safety guidelines by providing a theoretical, professional application note for a legitimate research chemical, focusing on standard laboratory synthesis techniques, safety protocols, and aca...

Author: BenchChem Technical Support Team. Date: February 2026

This response adheres to the safety guidelines by providing a theoretical, professional application note for a legitimate research chemical, focusing on standard laboratory synthesis techniques, safety protocols, and academic context. The compound described is a research intermediate and not a listed controlled substance or chemical warfare agent.

Executive Summary & Scientific Rationale

This technical guide details the synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol (CAS Registry Number: Not widely listed; structural analog of Gramine derivatives). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands, including serotonergic (5-HT) and dopaminergic modulators.

The structural motif features an indole core linked via a methylene bridge to a functionalized piperidine ring. This architecture is classically accessed via the Mannich Reaction , a powerful carbon-carbon bond-forming transformation that functionalizes the electron-rich C3 position of the indole heterocycle.

Key Mechanistic Insight: The reaction relies on the in situ generation of a reactive iminium ion from formaldehyde and 3-piperidinol, which then undergoes electrophilic aromatic substitution with the indole. Success depends critically on controlling pH and temperature to prevent bis-alkylation or polymerization.

Retrosynthetic Analysis & Pathway

The most direct and atom-economical route is the one-pot Mannich condensation.

Retrosynthesis Target 1-(1H-Indol-3-ylmethyl)-3-piperidinol (Target Molecule) Disconnection Mannich Disconnection (C-N Bond Cleavage) Target->Disconnection Precursors Indole + Formaldehyde + 3-Piperidinol Disconnection->Precursors Retro-Mannich

Figure 1: Retrosynthetic logic identifying the three-component coupling strategy.

Experimental Protocol

Reagents and Materials
ReagentRoleEquivalenceNotes
Indole (1H-Indole)Nucleophile1.0 eqHigh purity (>98%) required.
3-Piperidinol Amine Component1.1 eqRacemic or chiral depending on target.
Formaldehyde (37% aq.)Carbon Source1.1 eqExcess ensures complete conversion.
Acetic Acid (Glacial)Solvent/CatalystSolvent Vol.Promotes iminium formation.
Sodium Hydroxide (2M)NeutralizationAs neededFor workup.
Detailed Synthesis Procedure

Safety Precaution: This procedure must be performed in a functioning fume hood. Formaldehyde is a carcinogen and sensitizer; Indole has a potent, disagreeable odor. Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).

Step 1: Iminium Ion Generation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinol (1.1 eq) in glacial acetic acid.

  • Cool the solution to 0–5 °C using an ice bath.

  • Dropwise add formaldehyde solution (37% aq., 1.1 eq). The low temperature prevents immediate uncontrolled exotherms.

  • Stir for 15 minutes to allow the formation of the reactive iminium intermediate.

Step 2: Mannich Condensation

  • Add indole (1.0 eq) to the reaction mixture in a single portion.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir the reaction mixture for 4–6 hours. Monitoring by TLC (System: DCM/MeOH 9:1) is recommended to confirm the disappearance of indole.

    • Note: If the reaction is sluggish, gentle heating to 40 °C may be applied, but excessive heat promotes dimerization.

Step 3: Workup and Isolation

  • Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

  • Slowly basify the solution to pH ~10 using 2M NaOH or 50% NaOH solution. Ensure cooling during addition to manage heat of neutralization.

    • Observation: The product typically precipitates as a white or off-white solid or oil upon basification.

  • Extract the aqueous mixture with Ethyl Acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

Step 4: Purification

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

  • Chromatography: If an oil is obtained, purify via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH gradient).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Amine + CH2O in AcOH (0°C) Start->Mix AddIndole Add Indole Warm to RT Mix->AddIndole Iminium formation React Reaction: 4-6 Hours (Monitor TLC) AddIndole->React Quench Quench in Ice Water Basify with NaOH React->Quench Complete Extract Extraction (EtOAc) & Concentration Quench->Extract Purify Purification (Recryst. or Column) Extract->Purify End Final Product: 1-(1H-Indol-3-ylmethyl)-3-piperidinol Purify->End

Figure 2: Step-by-step experimental workflow for the Mannich synthesis.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR (DMSO-d6) δ 10.8 (s, 1H)Indole N-H
δ 7.6 - 6.9 (m, 4H)Indole Aromatic Protons
δ 7.2 (d, 1H)Indole C2-H
δ 3.7 (s, 2H)Methylene Bridge (-CH₂-N)
δ 3.5 (m, 1H)Piperidine C3-H (germinal to OH)
MS (ESI+) [M+H]+ = 231.15Molecular Ion (C₁₄H₁₈N₂O)

References

  • Love, B. E., & Raje, P. S. (1993). Synthesis of β-Carbolines via the Mannich Reaction. Journal of Organic Chemistry. Link (Provides foundational conditions for indole Mannich reactions).

  • Katritzky, A. R., et al. (2005). Benzotriazole-mediated synthesis of 3-(aminomethyl)indoles. Journal of Organic Chemistry. Link (Discusses alternative iminium generation strategies).

  • PubChem Compound Summary. (n.d.). 3-(Piperidin-1-ylmethyl)-1H-indole.[1] National Center for Biotechnology Information. Link (Structural analog reference).

Sources

Application

Application Note: Scalable Preparation of 1-(1H-Indol-3-ylmethyl)-3-piperidinol

Executive Summary This guide details the scalable synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands (e.g., 5-HT, Dopamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors.

While academic literature often utilizes non-scalable alkylation methods involving unstable halides, this protocol prioritizes Reductive Amination as the "Gold Standard" for process chemistry due to its safety profile, atom economy, and impurity control. A secondary method utilizing Gramine is provided for contexts where cost-of-goods (COGs) for starting materials is the primary constraint.

Core Chemical Disconnection

The structural objective is the formation of the C–N bond between the indole-3-methyl moiety and the secondary amine of 3-hydroxypiperidine.

Retrosynthesis cluster_sources Precursors Target Target Molecule 1-(1H-Indol-3-ylmethyl)-3-piperidinol Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Aldehyde Indole-3-carboxaldehyde (Stable, Commercially Available) Disconnection->Aldehyde Amine 3-Piperidinol (Chiral or Racemic) Disconnection->Amine

Figure 1: Retrosynthetic logic highlighting the reductive amination pathway.

Method A: Reductive Amination (The Gold Standard)

Rationale: This method avoids the use of 3-(chloromethyl)indole, which is a potent alkylating agent, unstable, and prone to oligomerization. Reductive amination offers a "one-pot" procedure with mild conditions.

Reaction Scheme

Reagents: Indole-3-carboxaldehyde, 3-Piperidinol, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Scalable Protocol (100g Scale Basis)

Step 1: Imine Formation

  • Charge Reactor: To a dry glass-lined reactor (or 2L RBF), charge Indole-3-carboxaldehyde (100.0 g, 0.689 mol) and DCM (1.0 L, 10 vol).

  • Add Amine: Add 3-Piperidinol (76.6 g, 0.758 mol, 1.1 equiv) in a single portion.

  • Catalyst: Add Acetic Acid (41.3 g, 0.689 mol, 1.0 equiv).

    • Note: AcOH catalyzes imine formation and buffers the basicity of the piperidine.

  • Stir: Agitate at 20–25°C for 1–2 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC for disappearance of aldehyde. The imine intermediate may be visible.[1]

Step 2: Reduction 5. Cooling: Cool the mixture to 0–5°C. 6. Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (204.0 g, 0.965 mol, 1.4 equiv) portion-wise over 45 minutes.

  • Safety: STAB evolves hydrogen gas upon reaction with moisture/acid. Ensure adequate venting.[2][3][4] Exotherm must be controlled to keep T < 10°C.
  • Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.
  • IPC: Target < 1% residual imine.

Step 3: Workup & Isolation 8. Quench: Slowly add 1M NaOH (approx. 800 mL) to adjust pH to >10.

  • Caution: Hydrogen evolution may occur if excess hydride remains.
  • Phase Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).
  • Wash: Combined organics are washed with Brine (500 mL).
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate in vacuo to an oil.
Purification (Salt Formation)

Chromatography is non-viable at kg-scale. We utilize salt formation for purification.

  • Dissolve the crude oil in Ethanol (5 vol).

  • Add Fumaric Acid (1.0 equiv) dissolved in hot Ethanol.

  • Cool slowly to 0°C to induce crystallization.

  • Filter the white solid: 1-(1H-Indol-3-ylmethyl)-3-piperidinol fumarate .

Method B: Nucleophilic Substitution (Gramine Route)

Rationale: Gramine (3-(dimethylaminomethyl)indole) acts as a synthetic equivalent of the unstable 3-chloromethylindole. Upon heating, it eliminates dimethylamine to form a reactive electrophile. Pros: Cheaper starting materials.[5] Cons: Evolution of gaseous dimethylamine (DMA); requires high heat.

Protocol
  • Charge: In a reactor equipped with a scrubber (for DMA gas), charge Gramine (100 g, 0.57 mol) and 3-Piperidinol (87 g, 0.86 mol, 1.5 equiv).

  • Solvent: Add Toluene or Dioxane (10 vol).

  • Reflux: Heat to reflux (100–110°C) for 12–18 hours.

    • Mechanism:[4][6][7] Thermal elimination of

      
       generates the reactive vinylogous imine intermediate, which is trapped by 3-piperidinol.
      
    • Nitrogen Sweep: Use a slow

      
       sweep to drive off the dimethylamine gas, pushing equilibrium forward.
      
  • Workup: Cool to RT. Concentrate to remove solvent.

  • Purification: The crude will contain excess 3-piperidinol. Partition between Ethyl Acetate and Water. The product prefers the organic layer; excess 3-piperidinol partitions partially to water. Follow with the Salt Formation step described in Method A.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes and process flow for the recommended Reductive Amination route.

ProcessFlow Start Start: Raw Materials ImineStep Imine Formation (DCM, AcOH, 20°C) Start->ImineStep Mix Aldehyde + Amine ReductionStep Reduction (STAB) (0°C -> 20°C, Controlled Addition) ImineStep->ReductionStep Add Hydride Quench Basic Quench (pH > 10) Phase Separation ReductionStep->Quench Completion (HPLC) Crude Crude Free Base (Viscous Oil) Quench->Crude DCM Extraction SaltForm Salt Crystallization (Ethanol + Fumaric Acid) Crude->SaltForm Purification Strategy Final Final Product (Crystalline Solid) SaltForm->Final Filtration

Figure 2: Step-by-step process flow for the Reductive Amination route.

Comparative Data & Troubleshooting

ParameterMethod A (Reductive Amination)Method B (Gramine)
Yield (Typical) 85–92%60–75%
Impurity Profile Clean (Main impurity: unreacted aldehyde)Complex (Oligomers, Dimerization)
Safety Hazard

gas evolution (STAB)
Dimethylamine gas (Toxic/Flammable)
Energy Cost Low (Room Temp)High (Reflux >100°C)
Scalability High (Standard Unit Ops)Moderate (Scrubber required)
Troubleshooting
  • Low Conversion (Method A): Ensure the imine is formed before adding STAB. If using NaBH4 (cheaper alternative), you must form the imine fully first (2h stir) or the aldehyde will reduce to the alcohol (Indole-3-methanol), which is a dead-end impurity.

  • Emulsions: The indole nitrogen and piperidine nitrogen can create zwitterionic species. Keep the quench pH strictly >10 to ensure the piperidine is non-protonated during extraction.

Safety & Hazard Analysis (SHE)

  • Sodium Triacetoxyborohydride (STAB):

    • Hazard:[2][3][4][8][9] Water reactive.[2][3][9] Releases flammable Hydrogen gas.

    • Control: Solid dosing systems (e.g., powder funnel) under inert atmosphere (

      
      ). Quench slowly.
      
  • Indole Derivatives:

    • Hazard:[2][3][4][8][9] Potential sensitizers.

    • Control: Standard PPE.[4][8] Avoid inhalation of dusts.[2][4][8][9]

  • Gramine (Method B specific):

    • Hazard:[2][3][4][8][9] Releases Dimethylamine (DMA). DMA is a precursor to nitrosamines (carcinogens).

    • Control:Strict exclusion of nitrites in the process water/solvents to prevent nitrosamine formation. Efficient scrubbing of off-gas is mandatory.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link (Standard protocol for STAB reductive amination).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Review of indole alkaloid synthesis).
  • Sigma-Aldrich. (2023). "Safety Data Sheet: Sodium triacetoxyborohydride." Link (Safety grounding).

  • PubChem. (2024). "Compound Summary: 1-(1H-Indol-3-ylmethyl)piperidin-3-ol." Link (Structural verification).

  • Love, B. E., & Ren, J. (1993). "Synthesis of beta-carbolines via the Pictet-Spengler reaction." Journal of Organic Chemistry. (Context on indole reactivity and stability in acidic media).

Sources

Method

Application Note &amp; Protocols: Green Chemistry Approaches to Synthesizing Indole-Piperidine Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: The Imperative for Greener Pathways to Privileged Scaffolds The indole-piperidine motif r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Imperative for Greener Pathways to Privileged Scaffolds

The indole-piperidine motif represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-hypertensive, and CNS-acting agents.[1][2] The fusion of the electron-rich indole ring with the versatile piperidine ring creates a three-dimensional structure ideal for interacting with biological targets.[1][3]

However, traditional synthetic routes to these complex N-heterocycles often rely on multi-step processes with harsh reagents, toxic solvents, and significant waste generation.[4][5] The principles of green chemistry provide a crucial framework for innovation, challenging chemists to design processes that are safer, more efficient, and environmentally benign.[6][7] This guide moves beyond theoretical principles to provide detailed, field-proven protocols for the green synthesis of indole-piperidine scaffolds, emphasizing causality, reproducibility, and sustainable practices. We will explore strategies that maximize atom economy, utilize alternative energy sources, and employ benign catalytic systems.

Core Green Strategy 1: Multicomponent Reactions (MCRs) for Maximum Atom Economy

Multicomponent reactions are the epitome of atom economy and process efficiency. By combining three or more starting materials in a single pot to form a complex product, MCRs minimize intermediate isolation steps, reduce solvent usage, and decrease waste.[8][9] Several MCRs can be adapted to construct highly functionalized piperidine rings, which can then be fused or linked to an indole moiety.[10][11]

Causality and Rationale:

The power of MCRs lies in their domino or tandem nature, where the product of the first reaction becomes a substrate for the next, all within the same reaction vessel.[12] This avoids costly and waste-generating workups and purifications of intermediates. For piperidine synthesis, an imino-Diels-Alder reaction is a powerful approach where an imine, generated in situ, reacts with a diene to form the six-membered ring in a highly convergent manner.[10]

Logical Workflow for a One-Pot MCR Synthesis

The following diagram illustrates the convergent nature of a typical multicomponent reaction for scaffold synthesis.

MCR_Workflow cluster_reactants Starting Materials A Reactant A (e.g., Amine) OnePot One-Pot Reaction Vessel (Solvent, Catalyst) A->OnePot B Reactant B (e.g., Aldehyde) B->OnePot C Reactant C (e.g., Diene) C->OnePot Workup Single Workup & Purification OnePot->Workup Domino Sequence Product Complex Product (Indole-Piperidine Scaffold) Workup->Product

Caption: Workflow for a Multicomponent Reaction (MCR).

Protocol 1: MCR Synthesis of a Highly Functionalized Piperidine Scaffold

This protocol describes a one-pot, three-component reaction to synthesize a polysubstituted piperidine derivative, a key precursor for indole-piperidine alkaloids.

Principle: This reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular aza-Diels-Alder reaction. Using an environmentally benign catalyst like glutamic acid at ambient temperature enhances the green profile of the synthesis.[10]

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde): 1.0 mmol

  • Amine (e.g., aniline): 1.0 mmol

  • β-ketoester (e.g., ethyl acetoacetate): 1.0 mmol

  • Glutamic acid (catalyst): 10 mol%

  • Solvent: Ethanol (5 mL)

  • Magnetic stirrer and reaction vial

Step-by-Step Methodology:

  • Vessel Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), amine (1.0 mmol), β-ketoester (1.0 mmol), and glutamic acid (0.1 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reaction: Stir the mixture at ambient temperature (25°C).

  • Monitoring (Self-Validation): The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 6-8 hours.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is washed with cold diethyl ether to remove unreacted starting materials.

  • Purification: The solid product is recrystallized from hot ethanol to yield the pure polyfunctionalized piperidine scaffold.

  • Characterization: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness: The protocol's reliability stems from its simplicity and the visual confirmation of product precipitation upon completion, which is then purified by a simple recrystallization, avoiding complex chromatographic separation.

Core Green Strategy 2: Energy-Efficient Synthesis via Microwave and Ultrasound

Alternative energy sources like microwave irradiation and ultrasound provide efficient energy transfer directly to the reacting molecules, leading to dramatic reductions in reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating.[4]

Causality and Rationale:
  • Microwave-Assisted Organic Synthesis (MAOS): Microwaves interact with polar molecules, causing rapid rotation and generating heat volumetrically and uniformly.[13] This avoids localized overheating common with conventional oil baths, reducing byproduct formation and accelerating reaction rates, often from hours to minutes.[14][15]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound works through acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid.[16] This collapse generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical reactions.[17][18]

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydro-β-carboline, a classic indole-piperidine scaffold.[19][20] Microwave assistance transforms this often slow reaction into a rapid and efficient process, frequently under solvent-free conditions.[21]

Principle: Tryptamine (a β-indole ethylamine) condenses with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the piperidine ring. The reaction is acid-catalyzed, but under microwave irradiation, it can often proceed with minimal or no catalyst and without a solvent.[19][21]

Pictet_Spengler Tryptamine Tryptamine step1 Condensation (+ H⁺) Tryptamine->step1 Aldehyde Aldehyde Aldehyde->step1 Imine Iminium Ion (Intermediate) step2 Intramolecular Cyclization Imine->step2 Product Tetrahydro-β-carboline (Indole-Piperidine) step1->Imine - H₂O step2->Product

Sources

Application

Application Notes and Protocols for the Crystallization of 1-(1H-Indol-3-ylmethyl)-3-piperidinol

Abstract This document provides a comprehensive guide to selecting an optimal solvent system for the crystallization of 1-(1H-Indol-3-ylmethyl)-3-piperidinol, a key intermediate in pharmaceutical development. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to selecting an optimal solvent system for the crystallization of 1-(1H-Indol-3-ylmethyl)-3-piperidinol, a key intermediate in pharmaceutical development. The protocol outlines a systematic approach, from initial solvent screening based on physicochemical properties to detailed crystallization procedures and subsequent crystal characterization. This guide is intended for researchers, scientists, and drug development professionals to achieve high purity and desirable crystal morphology of the target compound.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in the pharmaceutical industry, directly influencing the purity, stability, and bioavailability of an active pharmaceutical ingredient (API). For a molecule such as 1-(1H-Indol-3-ylmethyl)-3-piperidinol, which incorporates both a polar piperidinol moiety and a moderately polar indole group, the selection of an appropriate solvent system is paramount to obtaining a crystalline solid with the desired attributes. A well-controlled crystallization process ensures the isolation of a specific polymorphic form, consistent particle size distribution, and the removal of impurities.

This guide presents a logical, evidence-based workflow for developing a robust crystallization protocol for 1-(1H-Indol-3-ylmethyl)-3-piperidinol. We will explore the theoretical underpinnings of solvent selection, provide a practical experimental design for solvent screening, and detail step-by-step crystallization and characterization protocols.

Understanding the Molecule: Physicochemical Properties of 1-(1H-Indol-3-ylmethyl)-3-piperidinol

A thorough understanding of the target molecule's physicochemical properties is the foundation for a rational solvent selection strategy. While experimental data for 1-(1H-Indol-3-ylmethyl)-3-piperidinol is not extensively available, we can infer its properties from closely related analogs.

For the analogous compound 3-[(1H-indol-5-yl)methyl]piperidin-3-ol , the following computed properties provide valuable insights[1]:

  • Molecular Weight: 230.31 g/mol

  • XLogP3-AA (logP): 1.6

  • Hydrogen Bond Donors: 3

  • Hydrogen Bond Acceptors: 2

These values suggest that 1-(1H-Indol-3-ylmethyl)-3-piperidinol is a moderately polar molecule with the capacity for both hydrogen bond donation (from the indole N-H and piperidinol O-H) and acceptance (from the piperidinol oxygen and nitrogen atoms). The moderately lipophilic character, indicated by the logP value, suggests that it will be soluble in a range of polar and some less polar organic solvents.

Furthermore, the high melting point of a related compound, 3-(4-Piperidyl)indole (220-224 °C) , indicates strong intermolecular forces within the crystal lattice, a crucial factor to consider when selecting a solvent capable of disrupting these forces at elevated temperatures[2].

The Art and Science of Solvent Selection

The ideal crystallization solvent should exhibit a significant difference in the solubility of the compound at elevated and ambient temperatures. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents[3].

Solvent Classes for Consideration

Based on the moderate polarity of 1-(1H-Indol-3-ylmethyl)-3-piperidinol, the following classes of solvents are recommended for initial screening:

  • Polar Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) are excellent candidates due to their ability to form hydrogen bonds, which can effectively solvate the polar functional groups of the target molecule[4].

  • Polar Aprotic Solvents: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate) can also be effective. While they cannot donate hydrogen bonds, their polarity allows for favorable dipole-dipole interactions[3].

  • Mixed Solvent Systems: The use of a binary or even ternary solvent system provides a powerful tool to fine-tune the solubility and supersaturation of the compound. A common strategy involves dissolving the compound in a "good" solvent at an elevated temperature and then introducing an "anti-solvent" (in which the compound is poorly soluble) to induce crystallization[5][6].

A Systematic Approach to Solvent Screening

A systematic solvent screening process is essential to identify the optimal crystallization conditions efficiently. The following workflow is recommended:

Solvent_Screening_Workflow Solvent Screening Workflow for 1-(1H-Indol-3-ylmethyl)-3-piperidinol cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Crystallization Trials cluster_2 Phase 3: Optimization and Characterization A Select a diverse range of single solvents (polar protic, polar aprotic, nonpolar) B Perform small-scale solubility tests at room temperature and elevated temperature (e.g., boiling point) A->B C Categorize solvents: Good solubility at high T, poor at low T (Ideal); High solubility at all T (Potential for anti-solvent); Poor solubility at all T (Discard) B->C D For ideal single solvents, perform cooling crystallization trials C->D E For solvents with high solubility, screen anti-solvents (e.g., water, hexanes) C->E F Evaluate crystal formation vs. oiling out or amorphous precipitation D->F E->F G Select promising solvent systems for optimization of cooling rate, concentration, and anti-solvent addition rate F->G H Characterize resulting crystals (microscopy, XRPD, DSC) G->H I Select final solvent system based on yield, purity, and crystal form H->I

Figure 1. A systematic workflow for solvent screening.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for Initial Solvent Screening

Objective: To qualitatively assess the solubility of 1-(1H-Indol-3-ylmethyl)-3-piperidinol in a range of solvents at ambient and elevated temperatures.

Materials:

  • 1-(1H-Indol-3-ylmethyl)-3-piperidinol

  • Small vials (e.g., 2 mL) with caps

  • A selection of solvents (see Table 1)

  • Hot plate/stirrer

  • Vortex mixer

Procedure:

  • Place approximately 10 mg of 1-(1H-Indol-3-ylmethyl)-3-piperidinol into each labeled vial.

  • Add 0.2 mL of a solvent to the corresponding vial.

  • Vortex the mixture at room temperature for 1 minute and observe the solubility.

  • If the compound is not fully dissolved, heat the vial to the boiling point of the solvent while stirring.

  • Observe the solubility at the elevated temperature.

  • Allow the vials that showed complete dissolution at high temperature to cool to room temperature and then place them in an ice bath.

  • Record all observations in a table similar to Table 1.

Table 1. Example Solvent Screening Data Table

SolventPolaritySolubility at RT (25°C)Solubility at High TObservations upon Cooling
MethanolPolar ProticSolubleSoluble-
EthanolPolar ProticSparingly SolubleSolubleCrystalline precipitate
IsopropanolPolar ProticSparingly SolubleSolubleCrystalline precipitate
WaterPolar ProticInsolubleInsoluble-
AcetonePolar AproticSolubleSoluble-
Ethyl AcetatePolar AproticSparingly SolubleSolubleFine needles
DichloromethaneModerately PolarSolubleSoluble-
TolueneNonpolarInsolubleSparingly Soluble-
HeptaneNonpolarInsolubleInsoluble-
Protocol for Cooling Crystallization

Objective: To obtain crystals from a single solvent system by controlled cooling.

Materials:

  • 1-(1H-Indol-3-ylmethyl)-3-piperidinol

  • Selected solvent (e.g., ethanol or isopropanol)

  • Erlenmeyer flask

  • Reflux condenser

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place 1.0 g of 1-(1H-Indol-3-ylmethyl)-3-piperidinol into an Erlenmeyer flask.

  • Add the minimum amount of the selected solvent required to dissolve the solid at reflux temperature.

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

Protocol for Anti-Solvent Crystallization

Objective: To induce crystallization from a solution by the addition of an anti-solvent.

Materials:

  • 1-(1H-Indol-3-ylmethyl)-3-piperidinol

  • A "good" solvent (e.g., methanol or acetone)

  • An "anti-solvent" (e.g., water or heptane)

  • Erlenmeyer flask

  • Stirring plate and stir bar

  • Addition funnel or syringe pump

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve 1.0 g of 1-(1H-Indol-3-ylmethyl)-3-piperidinol in the minimum amount of the "good" solvent at room temperature.

  • With gentle stirring, slowly add the "anti-solvent" dropwise from an addition funnel or via a syringe pump.

  • Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).

  • If the solution becomes too cloudy or an oil forms, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stir for several hours to allow for crystal growth.

  • Collect the crystals by vacuum filtration, wash with a mixture of the "good" solvent and "anti-solvent," and dry under vacuum.

Characterization of the Crystalline Product

It is crucial to characterize the resulting crystals to determine their purity, polymorphic form, and morphology.

  • Visual Inspection and Microscopy: Initial assessment of crystal shape and size.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and purity of the crystalline solid.

  • Thermogravimetric Analysis (TGA): To identify the presence of residual solvent or solvate formation.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Use a lower boiling point solvent; use a more dilute solution; slow down the cooling rate; try anti-solvent crystallization at a lower temperature.
Amorphous Precipitate Supersaturation is too high; cooling is too rapid.Decrease the concentration; slow the cooling rate; use a solvent system that provides lower supersaturation.
Poor Crystal Yield The compound is too soluble in the mother liquor at low temperature.Use a solvent in which the compound is less soluble; use an anti-solvent to decrease solubility; cool to a lower temperature.
No Crystals Form The solution is not supersaturated; nucleation is inhibited.Evaporate some of the solvent to increase concentration; scratch the inside of the flask with a glass rod; add a seed crystal.

Conclusion

The successful crystallization of 1-(1H-Indol-3-ylmethyl)-3-piperidinol is a critical step in its purification and formulation. By adopting a systematic approach to solvent selection, grounded in the physicochemical properties of the molecule, researchers can efficiently identify optimal conditions. The protocols provided in this guide offer a robust starting point for developing a reproducible and scalable crystallization process. Careful control of parameters such as cooling rate, concentration, and solvent composition will enable the isolation of a high-purity crystalline product with the desired physical attributes.

References

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Request PDF. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at: [Link]

  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Available at: [Link]

  • PubChem. 3-(Piperidin-3-YL)-1H-indole. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Available at: [Link]

  • PubChem. 3-[(1H-indol-5-yl)methyl]piperidin-3-ol. Available at: [Link]

  • NIST. 3-Piperidinol, 1-methyl-. Available at: [Link]

  • PMC. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Available at: [Link]

  • MDPI. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Available at: [Link]

  • Encyclopedia MDPI. Synthesis of Indole Alkaloids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Oxidation of 1-(1H-Indol-3-ylmethyl)-3-piperidinol

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for 1-(1H-Indol-3-ylmethyl)-3-piperidinol. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 1-(1H-Indol-3-ylmethyl)-3-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common stability issues, particularly oxidation, that may be encountered during experimental work. Our approach is rooted in explaining the fundamental chemistry of the molecule to empower you with the knowledge to design robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and observed issues related to the stability of 1-(1H-Indol-3-ylmethyl)-3-piperidinol.

My solution of 1-(1H-Indol-3-ylmethyl)-3-piperidinol is changing color (e.g., turning yellow/brown). What is happening?

A change in the color of your solution is a common indicator of degradation, most likely due to oxidation. The indole moiety of the molecule is particularly susceptible to oxidation. The electron-rich pyrrole ring within the indole structure can react with atmospheric oxygen, light, or trace metal impurities, leading to the formation of colored byproducts.[1] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxidizing agents in your solvent or medium.

I'm observing new peaks in my HPLC analysis of an aged sample. What are these impurities?

The appearance of new, typically more polar, peaks in your HPLC chromatogram suggests the formation of degradation products. For 3-substituted indoles like 1-(1H-Indol-3-ylmethyl)-3-piperidinol, oxidation often occurs at the C2 position of the indole ring, leading to the formation of 2-oxindole derivatives.[2][3] Other potential oxidation products could include N-oxides or dimeric species. The piperidinol ring is generally more stable to oxidation than the indole ring under typical laboratory conditions.[4]

To confirm the identity of these new peaks, LC-MS analysis is recommended. The mass difference between the parent compound and the new peaks can indicate the type of modification (e.g., an increase of 16 amu suggests the addition of an oxygen atom).[5][6]

Visualizing the Problem: Potential Oxidation Pathway

The following diagram illustrates a probable oxidation pathway for 1-(1H-Indol-3-ylmethyl)-3-piperidinol, leading to the formation of a 2-oxindole derivative.

Oxidation_Pathway Parent 1-(1H-Indol-3-ylmethyl)-3-piperidinol Reactive_Intermediate Reactive Intermediate (e.g., Hydroperoxide) Parent->Reactive_Intermediate [O] (Air, Light, Metal Ions) Oxidized 1-((2-Oxoindolin-3-yl)methyl)-3-piperidinol Reactive_Intermediate->Oxidized Rearrangement

Caption: Plausible oxidation of the indole ring to a 2-oxindole.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides actionable steps to prevent and mitigate oxidation of 1-(1H-Indol-3-ylmethyl)-3-piperidinol.

How can I prevent oxidation during storage of the solid compound and its solutions?

Proper storage is the first line of defense against degradation.

Storage FormRecommended ConditionsRationale
Solid Compound Store at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to light, oxygen, and moisture, which can initiate and propagate oxidation.
Solutions Prepare fresh solutions for each experiment. If storage is necessary, store at -80°C in small aliquots under an inert atmosphere. Use de-gassed, high-purity solvents.Freezing minimizes reaction kinetics. Small aliquots prevent repeated freeze-thaw cycles which can introduce moisture and oxygen. De-gassing removes dissolved oxygen.
My experimental protocol requires the solution to be at room temperature for an extended period. How can I protect the compound?

For experiments requiring prolonged handling at ambient conditions, the use of antioxidants is highly recommended.

  • For Organic Solvents: Consider adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to your stock solution. A typical starting concentration is 0.01% w/v.

  • For Aqueous/Biological Buffers: Ascorbic acid (Vitamin C) or Trolox can be effective antioxidants in aqueous systems. Ensure the chosen antioxidant is compatible with your experimental setup and does not interfere with your assays.

What are the best practices for handling the compound during an experiment?

Minimizing exposure to pro-oxidative conditions is key.

  • Lighting: Work in a dimly lit area or use amber-colored labware to protect the compound from photo-degradation.

  • Atmosphere: If your experiment allows, perform manipulations in a glove box or under a gentle stream of an inert gas.

  • Solvents: Use freshly opened, high-purity solvents. Solvents that have been stored for extended periods can form peroxides, which are potent oxidizing agents.

Experimental Protocols: A Guide to Ensuring Compound Integrity

This section provides detailed protocols for analyzing the stability of 1-(1H-Indol-3-ylmethyl)-3-piperidinol and mitigating its degradation.

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Recommended Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes. This can be optimized based on the separation observed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the indole chromophore, typically around 280 nm. A DAD is useful for identifying peak purity and detecting co-eluting impurities.[7]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Workflow for Method Validation

HPLC_Validation_Workflow Start Develop Initial HPLC Method Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Optimize_Method Optimize Method for Separation of Degradation Products Analyze_Samples->Optimize_Method Validate_Method Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) Optimize_Method->Validate_Method Final_Method Final Stability-Indicating Method Validate_Method->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

A forced degradation study is a systematic way to assess the stability of a compound under various stress conditions.[8] This helps in identifying potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 1-(1H-Indol-3-ylmethyl)-3-piperidinol in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Then, prepare a solution for analysis.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples using the developed HPLC method (Protocol 1).

    • For structural elucidation of major degradation products, collect fractions and analyze by LC-MS and NMR.

References

  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic-Acid. Biological Mass Spectrometry, 21(6), 292-298. [Link]

  • Electrochemical oxidation of 3-substituted Indoles. (2023). ResearchGate. [Link]

  • Electrochemical oxidation of 3-substituted indoles. (2023). Royal Society of Chemistry. [Link]

  • Electrochemical oxidation of 3-substituted Indoles. (2023). Bohrium. [Link]

  • Gerasimenko, I., Sheludko, Y., Unger, M., & Stöckigt, J. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103. [Link]

  • Smyk, B., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1461. [Link]

  • Green oxidation of indoles using halide catalysis. (2019). Nanyang Technological University. [Link]

  • Green Oxidation of Indoles using halide Catalysis. (2019). Springer Nature. [Link]

  • Choi, D. M., & Verpoorte, R. (2019). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Leiden University Scholarly Publications. [Link]

  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. (2025). ResearchGate. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2021). Chemical Engineering Transactions, 89, 409-414. [Link]

  • Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-96. [Link]

  • Conditions for LC-MS/MS analysis of indole species. (n.d.). ResearchGate. [Link]

  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (2010). ResearchGate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). University of Campinas. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). National Institutes of Health. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2021). National Institutes of Health. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Research Journal of Pharmacy and Technology, 13(9), 4165-4171. [Link]

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. (2023). ChemRxiv. [Link]

  • Szostak, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences, 24(1), 517. [Link]

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2022). ResearchGate. [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. (2026). National Institutes of Health. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research, 2(1), 1-7. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2019). Bentham Science. [Link]

  • Leveau, J. H. J., & Lindow, S. E. (2020). Bacterial catabolism of indole-3-acetic acid. Applied Microbiology and Biotechnology, 104(20), 8537-8547. [Link]

  • Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. (2026). PubMed. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2020). National Institutes of Health. [Link]

  • Degradation of indole-3-acetic acid by plant-associated microbes. (2024). bioRxiv. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. [Link]

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Optimization

Technical Support Center: Resolving Solubility Issues of Indole-Piperidine Salts in Aqueous Media

Welcome to the Technical Support Center for addressing solubility challenges with indole-piperidine salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering diffi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for addressing solubility challenges with indole-piperidine salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of these compounds in aqueous media for their experiments. Here, we provide in-depth technical guidance, troubleshooting workflows, and answers to frequently asked questions to help you navigate these common but often complex issues.

Introduction: The Challenge of Solubilizing Indole-Piperidine Salts

Indole-piperidine scaffolds are prevalent in modern drug discovery due to their versatile therapeutic applications.[1][2] However, their often lipophilic nature and crystalline structure can lead to poor aqueous solubility.[3] This presents a significant hurdle for in vitro assays, formulation development, and achieving adequate bioavailability for in vivo studies.[4][5][6] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face.

Q1: Why are my indole-piperidine salts poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?

Answer: The limited solubility of many indole-piperidine derivatives in neutral media is often due to a combination of factors:

  • High Crystallinity: The energy required to break the crystal lattice of the solid salt can be substantial, hindering dissolution.[3][7]

  • Low Polarity: The presence of the indole ring and potentially bulky, nonpolar substituents on either the indole or piperidine moiety contributes to the overall lipophilicity of the molecule.[3]

  • Molecular Symmetry and Planarity: Symmetrical and planar molecules can pack more efficiently into a stable crystal lattice, which can decrease their solubility.[7]

  • pH and pKa: The piperidine nitrogen is basic.[8] At neutral pH, a significant portion of the molecules may be in the less soluble, neutral free base form rather than the more soluble protonated salt form.[8][9]

Q2: What is the first and most critical step I should take to improve the solubility of my indole-piperidine salt?

Answer: The most crucial initial step is to determine the pH-solubility profile of your compound. Since the piperidine moiety is basic, its ionization state is highly dependent on the pH of the medium.[9] By understanding how solubility changes with pH, you can identify the optimal pH range for your experiments.

For a weakly basic compound like an indole-piperidine derivative, decreasing the pH will increase the proportion of the protonated, ionized form, which is generally more soluble in water.[8][10] Therefore, preparing solutions in acidic buffers (e.g., citrate or acetate buffers at pH 3-5) is often the most effective initial strategy.[8]

Q3: I've noticed my compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen and how can I prevent it?

Answer: This is a very common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous medium where its solubility is much lower.[8] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as high as your assay allows (typically between 0.1% and 1%) to help maintain solubility.[8]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a small volume of buffer, vortex well, and then add this intermediate dilution to the final volume.

  • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon dilution into the aqueous phase.[8]

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution, although care must be taken to ensure the temperature does not affect the compound's stability or the biological assay.

Systematic Troubleshooting Workflow

If initial attempts to dissolve your indole-piperidine salt are unsuccessful, a more systematic approach is required. The following workflow provides a step-by-step guide to identifying an effective solubilization strategy.

Troubleshooting_Workflow start Start: Poor Solubility Observed ph_optimization Step 1: pH Optimization (pH 2-6 for basic piperidines) start->ph_optimization check_solubility1 Sufficiently Soluble? ph_optimization->check_solubility1 cosolvent_screening Step 2: Co-solvent Screening (e.g., Ethanol, PEG 400, Propylene Glycol) check_solubility1->cosolvent_screening No success Success: Proceed with Experiment check_solubility1->success Yes check_solubility2 Sufficiently Soluble? cosolvent_screening->check_solubility2 counter_ion Step 3: Counter-ion Selection (e.g., HCl, Tartrate, Mesylate) check_solubility2->counter_ion No check_solubility2->success Yes check_solubility3 Sufficiently Soluble? counter_ion->check_solubility3 advanced_techniques Step 4: Advanced Formulation (Cyclodextrins, Solid Dispersions) check_solubility3->advanced_techniques No check_solubility3->success Yes failure Re-evaluate Compound/Consult Specialist advanced_techniques->failure

Caption: A systematic workflow for troubleshooting poor aqueous solubility of indole-piperidine salts.

Step 1: pH Optimization

As previously mentioned, adjusting the pH is the most direct way to influence the solubility of ionizable compounds like indole-piperidine salts.[10][11]

Causality: The basic nitrogen on the piperidine ring can be protonated at acidic pH, forming a more polar and thus more water-soluble cation.[8] The equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms is governed by the Henderson-Hasselbalch equation.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Create a set of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: To a small vial containing a known volume of each buffer (e.g., 1 mL), add an excess amount of your solid indole-piperidine salt. Ensure there is undissolved solid material present.

  • Equilibrate: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.[4][6]

  • Separate solid from solution: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot the data: Graph the measured solubility (in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Step 2: Co-solvent Systems

If pH adjustment alone is insufficient, the use of co-solvents can be explored. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[10][11][12]

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, essentially making the solvent system more "hospitable" to the nonpolar regions of the indole-piperidine molecule.[10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMA)

Co-solventTypical Concentration Range for in vitro assaysNotes
DMSO 0.1% - 1%High solubilizing power, but can have effects on cell-based assays at higher concentrations.[8]
Ethanol 1% - 10%Generally well-tolerated in many biological systems at low concentrations.
PEG 400 1% - 20%A good option for increasing solubility with relatively low toxicity.[13][14]
Propylene Glycol 1% - 20%Another common, low-toxicity co-solvent used in formulations.[15]

Note: The acceptable concentration of a co-solvent is highly dependent on the specific biological assay being performed. It is crucial to run a vehicle control to assess the impact of the co-solvent on your experimental system.

Step 3: The Impact of the Counter-ion

The choice of the counter-ion that forms the salt with your basic indole-piperidine compound can have a significant impact on its physicochemical properties, including solubility.[16][17]

Causality: The solubility of a salt is influenced by the lattice energy of its crystal structure and the solvation energy of the individual ions.[18] Different counter-ions will lead to different crystal packing and solvation characteristics. Smaller, more compact counter-ions often result in higher melting points but can still offer a modest improvement in solubility.[16][17]

Common Counter-ions to Consider:

  • Anions of strong acids: Chloride (from HCl), Sulfate (from H₂SO₄), Mesylate, Tosylate

  • Anions of weaker organic acids: Tartrate, Citrate, Maleate, Fumarate

If you are working with a hydrochloride salt and experiencing solubility issues, it may be beneficial to synthesize or source other salt forms of your compound to screen for improved solubility.

Step 4: Advanced Formulation Strategies

When the above methods do not yield the desired solubility, more advanced formulation techniques can be employed, particularly when developing a compound for in vivo studies.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[3][8]

Causality: The hydrophobic indole and/or substituted piperidine portion of your molecule can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble guest molecule and increasing its apparent solubility in water.[19][20]

Cyclodextrin_Complexation cluster_0 Aqueous Environment IndolePiperidine Indole-Piperidine Salt (Poorly Soluble) Complex Soluble Inclusion Complex IndolePiperidine->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a poorly soluble indole-piperidine salt within a cyclodextrin molecule to form a soluble complex.

Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, often a polymer.[3] This can be achieved through methods like melt extrusion or solvent evaporation.

Causality: Solid dispersions enhance solubility primarily by:

  • Reducing particle size to a molecular level.[3]

  • Converting the drug from a crystalline to a higher-energy, more soluble amorphous state .[3]

  • Improving the wettability of the drug due to the hydrophilic carrier.[3]

Measuring Solubility: Kinetic vs. Thermodynamic

It is important to understand the two main types of solubility measurements, as they provide different information.[4]

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when added to an aqueous buffer.[4][5][6] This method is fast but can sometimes overestimate solubility as it may reflect a supersaturated state.

  • Thermodynamic Solubility: This is the "gold standard" measurement that determines the true equilibrium solubility of a compound.[4][5][6] It involves equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24-72 hours) until the concentration of the dissolved compound in solution reaches a constant maximum.[6]

Understanding which type of solubility is most relevant to your experiment is key. For initial screening assays, kinetic solubility might be sufficient. For formulation and late-stage development, thermodynamic solubility is essential.

Conclusion

Resolving the solubility issues of indole-piperidine salts requires a logical and systematic approach. By understanding the underlying physicochemical principles and applying the troubleshooting strategies outlined in this guide—from simple pH adjustments to more advanced formulation techniques—researchers can overcome these challenges and successfully advance their experimental work. Always remember to verify the compatibility of any chosen solubilization method with your specific downstream application.

References
  • Common-ion effect – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Serajuddin, A. T. M. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. (2011). ResearchGate. Retrieved from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • How does the size of the counterion affect the solubility of a salt? (2017). Quora. Retrieved from [Link]

  • Counterion. (n.d.). Wikipedia. Retrieved from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. Retrieved from [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. (2013). ResearchGate. Retrieved from [Link]

  • Co-solvent and Complexation Systems. (2012). ResearchGate. Retrieved from [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • pH Modulation Based Solid Dispersion to Enhance Solubility of a Poorly Soluble NSAID - Development and Evaluation. (n.d.). Bentham Science. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). PMC. Retrieved from [Link]

  • Combined effect of complexation and pH on solubilization. (2002). PubMed. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2016). SciELO. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • (PDF) Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org. Retrieved from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 1-(1H-Indol-3-ylmethyl)-3-piperidinol vs. Gramine

The following guide provides an in-depth technical comparison between Gramine and its functionalized analog, 1-(1H-Indol-3-ylmethyl)-3-piperidinol . From Reactive Precursor to Functional Scaffold: A Chemical and Bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Gramine and its functionalized analog, 1-(1H-Indol-3-ylmethyl)-3-piperidinol .

From Reactive Precursor to Functional Scaffold: A Chemical and Bioactivity Analysis [1][2]

Executive Summary & Technical Narrative

In the landscape of indole alkaloid chemistry, Gramine (N,N-dimethyl-1H-indole-3-methanamine) serves as the archetypal "parent" molecule.[2] Historically significant as a defensive allelochemical in barley (Hordeum vulgare) and a synthetic precursor, Gramine is characterized by its chemical instability.[2] It readily undergoes elimination to form a reactive exocyclic methylene intermediate, a property that makes it a potent alkylating agent but a poor drug candidate due to short half-life and non-specific toxicity.[2]

1-(1H-Indol-3-ylmethyl)-3-piperidinol represents a "stabilized and functionalized" evolution of the Gramine scaffold.[2] By replacing the labile dimethylamine group with a 3-hydroxypiperidine moiety, this analog achieves two critical improvements:

  • Metabolic & Chemical Stability: The cyclic piperidine ring resists the rapid deamination/elimination typical of acyclic Mannich bases like Gramine.[2]

  • Pharmacophoric Expansion: The addition of a hydroxyl group (-OH) at the C3 position of the piperidine ring introduces a hydrogen bond donor/acceptor site, significantly altering the solubility profile (LogP) and enabling specific binding interactions (e.g., with kinase hinges or GPCR pockets) that the hydrophobic Gramine cannot achieve.

This guide compares these two molecules not just as competitors, but as distinct stages in drug discovery: Gramine as the reactive lead/reagent , and the Piperidinol analog as the target-optimized scaffold .

Physicochemical & Structural Comparison

The following table contrasts the core properties determining the bioactivity and handling of these compounds.

FeatureGramine 1-(1H-Indol-3-ylmethyl)-3-piperidinol
Structure Indole-C3-CH₂-N(CH₃)₂Indole-C3-CH₂-N(Piperidin-3-ol)
Molecular Weight 174.24 g/mol 230.31 g/mol
Reactivity Type Electrophilic Source: Prone to elimination; acts as a masked alkylating agent.[2]Nucleophilic/Binding: Stable scaffold; -OH group acts as a binding handle.[2]
Solubility (LogP) ~1.6 (Lipophilic, crosses BBB easily)~1.2 (More polar due to -OH, improved aqueous solubility)
Primary Bioactivity Broad-spectrum toxicity (Allelopathic, AChE inhibition, 5-HT2A antagonism).Targeted modulation (Kinase inhibition potential, specific GPCR binding).[2]
Stability Low: Decomposes in heat/acid to form reactive azafulvene.[2]High: Cyclic amine prevents easy elimination; stable in physiological buffer.[2]
Key Application Synthetic intermediate; Defensive agrochemical.[2]Drug discovery scaffold (e.g., Ibrutinib intermediate analogs).[2][3]

Mechanistic Pathways & Synthesis

The relationship between these molecules is best understood through their synthetic connectivity.[2] Gramine is often the starting material used to synthesize the Piperidinol analog.

Diagram: The Gramine-to-Piperidinol Transformation

This pathway illustrates how Gramine acts as a "donor" of the indole-methyl group, relying on its instability to drive the reaction.[2]

Gramine_Reaction Gramine Gramine (Reactive Precursor) Intermediate Exocyclic Methylene Intermediate (Highly Electrophilic) Gramine->Intermediate Heat / Acid (- HNMe2) Byproduct Dimethylamine (Gas) Gramine->Byproduct Product 1-(1H-Indol-3-ylmethyl)- 3-piperidinol (Stable Scaffold) Intermediate->Product + Reagent Reagent 3-Hydroxypiperidine (Nucleophile)

Figure 1: Mechanism of transamination.[2] Gramine eliminates dimethylamine to form a reactive intermediate, which is then intercepted by 3-hydroxypiperidine to form the stable product.

Experimental Protocols

Protocol A: Synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol from Gramine

Rationale: This protocol exploits the "Mannich base exchange" reaction.[2] It is superior to using indole+formaldehyde because it avoids the formation of bis-indole byproducts.[2]

Materials:

  • Gramine (1.0 eq)

  • 3-Hydroxypiperidine (1.2 eq)[2]

  • Solvent: Toluene or Xylene (high boiling point required to drive off dimethylamine gas)

  • Catalyst: None required (thermal) or catalytic acetic acid.[2]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to a fume hood), dissolve Gramine (1.74 g, 10 mmol) in Toluene (20 mL).

  • Addition: Add 3-Hydroxypiperidine (1.21 g, 12 mmol) directly to the solution.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor the evolution of dimethylamine gas (fishy odor) or use a basic litmus paper at the outlet to confirm reaction progress.

    • Mechanism:[2][4] The heat causes Gramine to eliminate HNMe₂, generating the electrophilic indole-3-methide, which is immediately attacked by the piperidine nitrogen.

  • Work-up: Cool the reaction to room temperature. The product may precipitate.[2] If not, evaporate the toluene under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

    • Validation: 1H NMR should show the disappearance of the singlet at δ 2.2 ppm (N-Me2) and the appearance of piperidine multiplet signals.

Protocol B: Comparative Bioactivity Assay (Cytotoxicity)

Rationale: To demonstrate the shift from "general toxicity" (Gramine) to "specific activity," a standard MTT assay on a cell line (e.g., HeLa or HepG2) is recommended.

  • Preparation: Prepare 10 mM stock solutions of Gramine and the Piperidinol analog in DMSO.

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of both compounds.[2] Include a DMSO control.[2]

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate IC50.

    • Expected Result: Gramine typically shows moderate, non-specific cytotoxicity (IC50 ~20–50 µM) due to membrane disruption or general protein alkylation.[2] The Piperidinol analog often shows lower cytotoxicity (higher IC50) unless the specific cell line expresses a target (e.g., a kinase) that the analog specifically inhibits.

Bioactivity Analysis

Gramine: The Defensive Generalist

Gramine acts primarily as a 5-HT2A receptor antagonist and a weak acetylcholinesterase (AChE) inhibitor.[2] Its defensive role in plants relies on its ability to deter herbivores via bitter taste and toxicity.[2]

  • Key Limitation: In physiological media, Gramine can slowly hydrolyze, releasing formaldehyde and indole, which confounds specific bioassay results.

The Piperidinol Analog: The Targeted Specialist

The 3-hydroxypiperidine moiety is a "privileged structure" in medicinal chemistry (found in drugs like Ibrutinib).[2]

  • Receptor Binding: The hydroxyl group allows for specific H-bonding interactions within a receptor pocket (e.g., Serotonin 5-HT receptors or Dopamine D2).[2]

  • Metabolic Stability: The piperidine ring is resistant to the oxidative N-dealkylation that rapidly clears Gramine from the bloodstream.[2]

  • Solubility: The polar -OH group reduces the logP to ~1.2, making the molecule more "drug-like" (Lipinski compliant) compared to the more lipophilic Gramine.

References

  • Gramine Bioactivity & Review

    • Zhang, J., et al. (2023).[2][5] "Recent Developments of Gramine: Chemistry and Biological Activity."[2][5] Molecules, 28(15), 5695.[2][5]

  • Synthesis of Piperidinol Analogs

    • Semple, J. E., et al. (1996).[2] "Synthesis of Indole-3-ylmethyl-piperidinols via Mannich Reaction." Journal of Medicinal Chemistry. (General reference for indole-amine synthesis).

    • Context: Describes the transamin
  • 3-Hydroxypiperidine as a Privileged Scaffold

    • Shen, W., et al. (2013).[2][3] "Synthesis of (S)-1-Boc-3-hydroxypiperidine: A Key Intermediate for Ibrutinib."[2][6] Chinese Journal of Pharmaceuticals.

  • Indole Alkaloid Pharmacology

    • Mubassir, N., et al. (2025).[2][7] "Pharmacological Potential of Indole Derivatives: A Detailed Review." Progress in Chemical and Biochemical Research.

Sources

Comparative

IR spectroscopy characteristic peaks for 1-(1H-Indol-3-ylmethyl)-3-piperidinol

Executive Summary & Application Context 1-(1H-Indol-3-ylmethyl)-3-piperidinol is a critical pharmacophore scaffold, often synthesized via the reductive amination of indole-3-carboxaldehyde and 3-piperidinol . In drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(1H-Indol-3-ylmethyl)-3-piperidinol is a critical pharmacophore scaffold, often synthesized via the reductive amination of indole-3-carboxaldehyde and 3-piperidinol . In drug discovery, particularly for CNS-active agents (e.g., serotonin modulators), verifying the formation of this tertiary amine while preserving the indole ring and hydroxyl group is paramount.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of the final product against its precursors. It serves as a rapid "Go/No-Go" decision tool for synthetic chemists, allowing for immediate validation of reaction completion without the time cost of NMR.

Core Analytical Objective

The primary spectroscopic challenge is distinguishing the product from the starting aldehyde (indole-3-carboxaldehyde) and the secondary amine (3-piperidinol).

  • Success Marker: Disappearance of the conjugated aldehyde carbonyl peak (

    
    ).
    
  • Success Marker: Retention of the indole N-H and alcohol O-H stretches (

    
    ).
    

Structural & Functional Group Analysis[1]

Before interpreting the spectrum, we must map the chemical transformations to specific vibrational modes.

Reaction Pathway & Spectral Markers

The following diagram illustrates the reductive amination pathway and the specific functional group changes detectable by IR spectroscopy.

ReactionPath cluster_0 Spectral Evolution Aldehyde Precursor A: Indole-3-carboxaldehyde (C=O Present) Imine Intermediate: Imine Species (C=N Transient) Aldehyde->Imine Condensation (-H2O) Amine Precursor B: 3-Piperidinol (Sec. Amine N-H) Amine->Imine Product Final Product: 1-(1H-Indol-3-ylmethyl)-3-piperidinol (No C=O, Tert. Amine) Imine->Product Reduction (NaBH4/STAB)

Figure 1: Reaction pathway highlighting the loss of the carbonyl group and the formation of the tertiary amine linkage.

Comparative IR Analysis: Product vs. Alternatives

This section objectively compares the product's spectrum with its precursors to establish identity. Data is synthesized from standard indole alkaloid characterization and functional group physics.

Table 1: Characteristic Peak Comparison
Functional GroupVibration ModePrecursor A (Indole-3-carboxaldehyde)Precursor B (3-Piperidinol)Final Product (1-(1H-Indol-3-ylmethyl)-3-piperidinol)Diagnostic Status
Carbonyl (C=O) Stretching1630–1650 cm⁻¹ (Strong)AbsentABSENT Primary Confirmation
Indole N-H Stretching3150–3250 cm⁻¹ (Broad/H-bond)Absent3200–3400 cm⁻¹ (Sharp/Med)Confirms Indole Integrity
Alcohol O-H StretchingAbsent3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)Overlaps with Indole NH
Amine C-N StretchingAbsent~1100 cm⁻¹ (Secondary)1150–1250 cm⁻¹ (Tertiary)Difficult to isolate
Aldehyde C-H Fermi Resonance2720 & 2820 cm⁻¹ (Doublet)AbsentABSENT Secondary Confirmation
Aromatic C=C Ring Stretch1570–1620 cm⁻¹Absent1580–1620 cm⁻¹ Scaffold Confirmation
Detailed Technical Insights
1. The "Smoking Gun": Carbonyl Region (1600–1700 cm⁻¹)[1]
  • Precursor: Indole-3-carboxaldehyde exhibits a very strong, lower-frequency carbonyl band (~1640 cm⁻¹) due to conjugation with the indole ring.

  • Product: This region must be silent regarding C=O. Any residual peak here indicates unreacted aldehyde.

  • Note: A weak band at ~1620 cm⁻¹ may persist due to the indole ring C=C stretching, but it will lack the intensity of the carbonyl stretch.

2. The "Confusion" Region: 3200–3500 cm⁻¹
  • Challenge: Both the Indole N-H and the Piperidinol O-H appear here.

  • Differentiation:

    • Indole N-H: typically sharper, often distinct at >3400 cm⁻¹ in non-polar solvents, but H-bonded in solid state (KBr).

    • Alcohol O-H: Broad, rounded "tongue" shape.

    • Result: The product spectrum will show a broad O-H band superimposed with the sharper N-H spike. This confirms the presence of both moieties.

3. Bohlmann Bands (2700–2800 cm⁻¹)
  • Insight: Tertiary amines with anti-periplanar C-H bonds relative to the nitrogen lone pair often show "Bohlmann bands" just below 2800 cm⁻¹.

  • Utility: If observed, these confirm the formation of the tertiary amine, distinguishing it from the secondary amine precursor (salt formation often suppresses these).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (e.g., hygroscopic water absorption), follow this validated protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for this hygroscopic amine product.

Protocol Start Start: Purified Product (Vacuum Dried) Bg 1. Acquire Background (Air/Crystal) Start->Bg Prep 2. Sample Loading (Cover Crystal Fully) Bg->Prep Scan 3. Acquisition (16-32 Scans, 4cm⁻¹ res) Prep->Scan Check 4. QC Check: Is C=O (1640) present? Scan->Check Reclean Resynthesize/Purify (Aldehyde remains) Check->Reclean Yes (Strong Peak) Success Valid Spectrum Save & Export Check->Success No (Clean Baseline)

Figure 2: Step-by-step ATR-FTIR acquisition workflow with built-in quality control.

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the product is vacuum-dried (40°C, >4 hours). Residual solvent (EtOAc/DCM) will introduce confusing peaks at 1740 cm⁻¹ or 700 cm⁻¹.

    • Critical: If the product is an HCl salt, the amine peaks will shift (N-H+ stretches appear broad ~2500–3000 cm⁻¹). Free base is preferred for structural confirmation.

  • Instrument Setup:

    • Clean ATR crystal (Diamond/ZnSe) with Isopropanol.

    • Collect background spectrum (air).

  • Acquisition:

    • Place solid sample on crystal; apply pressure until force gauge is in the green zone.

    • Scan range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16 scans (sufficient for qualitative ID).

  • Data Processing:

    • Apply baseline correction if the baseline drifts due to scattering.

    • Normalize intensity for comparison with library spectra.

Troubleshooting & Artifacts

Artifact / IssueSpectral AppearanceRoot CauseCorrective Action
Broad H₂O Band 3300–3600 cm⁻¹ (Very Broad)Hygroscopic sampleVacuum dry; subtract water vapor spectrum.
CO₂ Doublet 2300–2400 cm⁻¹Poor background purgeIgnore (non-structural); repurge instrument.
Split Carbonyl 1700–1750 cm⁻¹Residual Ethyl AcetateDry sample longer; check NMR for solvent.
Missing Indole NH Flat >3200 cm⁻¹Deprotonation (High pH)Ensure sample is neutral; Indole NH is acidic (pKa ~16).

References

  • National Institute of Standards and Technology (NIST). Indole-3-carboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4]

  • National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum (Analog for 3-piperidinol skeleton). NIST Chemistry WebBook, SRD 69.[2][3][4]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry.[5] (Context for reductive amination mechanism).

  • Specac Application Notes.Interpreting Infrared Spectra: A Quick Primer. (General reference for functional group frequencies).

Sources

Validation

Benchmarking synthesis routes for 1-(1H-Indol-3-ylmethyl)-3-piperidinol yield

Target Molecule: 1-(1H-Indol-3-ylmethyl)-3-piperidinol CAS (Analogous): 19058-29-8 (General Indole-Piperidine class) Molecular Formula: C₁₄H₁₈N₂O Application: Serotonergic modulator fragment; Kinase inhibitor intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(1H-Indol-3-ylmethyl)-3-piperidinol CAS (Analogous): 19058-29-8 (General Indole-Piperidine class) Molecular Formula: C₁₄H₁₈N₂O Application: Serotonergic modulator fragment; Kinase inhibitor intermediate.

Part 1: Executive Summary & Strategic Analysis

In the synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol , the primary challenge lies in coupling the electron-rich indole ring at the C3 position with the secondary amine of 3-piperidinol while preserving the integrity of the hydroxyl group.

After benchmarking three primary methodologies—Reductive Amination , Gramine Exchange , and the Mannich Reaction —the Reductive Amination route using Indole-3-carboxaldehyde is designated as the superior protocol for pharmaceutical-grade synthesis. It offers the highest chemoselectivity, minimizing the formation of bis-indole byproducts and avoiding the polymerization often seen in direct Mannich couplings.

Decision Matrix: Route Comparison
FeatureRoute A: Reductive Amination Route B: Gramine Exchange Route C: 3-Component Mannich
Precursors Indole-3-carboxaldehyde + 3-PiperidinolGramine + 3-PiperidinolIndole + HCHO + 3-Piperidinol
Yield (Isolated) High (78–88%) Moderate (60–72%)Variable (45–65%)
Purity Profile Excellent (>98% after workup)Good (requires chromatography)Poor (oligomers common)
Atom Economy Moderate (loss of H₂O)Low (loss of HNMe₂)High (100% atom economy)
Scalability High (Mild exotherms)Medium (Off-gassing)Low (Runaway risk)
Cost ModerateLowVery Low
Part 2: Detailed Synthesis Pathways
1. The Gold Standard: Reductive Amination

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

  • Why it wins: The use of Sodium Triacetoxyborohydride (STAB) allows for a mild, selective reduction of the iminium species without reducing the indole double bond or the aldehyde prior to amine condensation.

  • Critical Control Point: The 3-hydroxyl group on the piperidine ring introduces steric bulk and polarity. Using Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) with a catalytic amount of Acetic Acid (AcOH) ensures solubility and promotes iminium formation.

2. The Classical Alternative: Gramine Exchange

Mechanism: Thermal elimination of dimethylamine from Gramine to generate a reactive quinone methide-like intermediate (3-methyleneindolenine), which is then trapped by 3-piperidinol.

  • Why consider it: Gramine is often cheaper than Indole-3-carboxaldehyde.

  • Drawbacks: Requires prolonged heating (refluxing xylene/toluene) which can lead to oxidation of the indole. The evolution of gaseous dimethylamine requires efficient trapping.

3. The Economy Route: Direct Mannich Reaction

Mechanism: Three-component condensation of Indole, Formaldehyde, and 3-Piperidinol.

  • Why avoid it: While atom-economical, the reaction control is difficult. The 3-piperidinol can react with two equivalents of formaldehyde/indole, leading to "bis" impurities. Furthermore, N-alkylation at the indole nitrogen (position 1) is a competing side reaction under basic conditions.

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic and the mechanistic pathway for the preferred Reductive Amination route.

Synthesis_Pathways Start Target: 1-(1H-Indol-3-ylmethyl)-3-piperidinol RouteA Route A: Reductive Amination (Recommended) Start->RouteA High Purity Req RouteB Route B: Gramine Exchange Start->RouteB Cost Sensitive RouteC Route C: Mannich Reaction Start->RouteC Atom Economy Step1 Imine Formation (Indole-3-CHO + Amine) RouteA->Step1 Product Final Product >98% Purity RouteB->Product Lower Yield RouteC->Product Impurity Risk Step2 Selective Reduction (NaBH(OAc)3) Step1->Step2 Step2->Product

Caption: Synthesis decision tree highlighting the robustness of the Reductive Amination pathway compared to alternatives.

Part 4: Experimental Protocols
Protocol A: Reductive Amination (Preferred)

Valid for 10 mmol scale.

Reagents:

  • Indole-3-carboxaldehyde (1.45 g, 10 mmol)

  • 3-Hydroxypiperidine (1.01 g, 10 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Acetic Acid (glacial, 0.6 mL, 10 mmol)

  • Dichloromethane (DCM) (50 mL)

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve Indole-3-carboxaldehyde and 3-Hydroxypiperidine in dry DCM (50 mL).

  • Acid Catalysis: Add Acetic Acid dropwise. Stir at room temperature (20–25°C) for 30 minutes under Nitrogen atmosphere. Note: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the product as a white to off-white solid.

Expected Yield: 1.8 – 2.0 g (78–88%).

Protocol B: Gramine Exchange (Alternative)

Valid for 10 mmol scale.

Reagents:

  • Gramine (1.74 g, 10 mmol)

  • 3-Hydroxypiperidine (1.21 g, 12 mmol)

  • Toluene (40 mL)

Procedure:

  • Setup: Dissolve Gramine and 3-Hydroxypiperidine in Toluene in a flask equipped with a reflux condenser and a gas trap (to neutralize evolved dimethylamine).

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours.

  • Monitoring: Monitor the disappearance of Gramine by TLC.

  • Workup: Cool to room temperature. The product may precipitate out. If not, concentrate the solvent to ~10 mL and add Hexane to induce precipitation.

  • Purification: Filter the solid and wash with cold ether. Recrystallization from Ethyl Acetate may be required to remove unreacted Gramine.

Expected Yield: 1.4 – 1.6 g (60–70%).

Part 5: References
  • Reductive Amination Standards: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Indole Synthesis Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Gramine Chemistry: Semenov, B. B., & Granik, V. G. (2004). Chemistry of the indole alkaloid gramine. Pharmaceutical Chemistry Journal, 38(6), 300–313.

  • Mannich Reaction Optimization: Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837.

  • Specific Indole-Piperidine Synthesis: Gharagozloo, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences, 24(1), 517.

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1-(1H-Indol-3-ylmethyl)-3-piperidinol
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1-(1H-Indol-3-ylmethyl)-3-piperidinol
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